molecular formula C23H21N3O2S B11428697 3,4-dihydro-2H-quinolin-1-yl-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methanone

3,4-dihydro-2H-quinolin-1-yl-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methanone

Cat. No.: B11428697
M. Wt: 403.5 g/mol
InChI Key: AOGMKYXUDSUVCY-UHFFFAOYSA-N
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Description

1-[6-(4-METHOXYPHENYL)-3-METHYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL]-1,2,3,4-TETRAHYDROQUINOLINE is a complex organic compound that features a unique structure combining several heterocyclic rings. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-(4-METHOXYPHENYL)-3-METHYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL]-1,2,3,4-TETRAHYDROQUINOLINE typically involves multi-step reactions. One common approach is the condensation of 6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid with tetrahydroquinoline under specific conditions . The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as microwave-assisted synthesis and catalyst-free reactions have been explored to enhance the production process .

Chemical Reactions Analysis

Types of Reactions

1-[6-(4-METHOXYPHENYL)-3-METHYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL]-1,2,3,4-TETRAHYDROQUINOLINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives .

Mechanism of Action

The mechanism of action of 1-[6-(4-METHOXYPHENYL)-3-METHYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL]-1,2,3,4-TETRAHYDROQUINOLINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[6-(4-METHOXYPHENYL)-3-METHYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL]-1,2,3,4-TETRAHYDROQUINOLINE is unique due to its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C23H21N3O2S

Molecular Weight

403.5 g/mol

IUPAC Name

3,4-dihydro-2H-quinolin-1-yl-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methanone

InChI

InChI=1S/C23H21N3O2S/c1-15-21(22(27)25-13-5-7-17-6-3-4-8-20(17)25)29-23-24-19(14-26(15)23)16-9-11-18(28-2)12-10-16/h3-4,6,8-12,14H,5,7,13H2,1-2H3

InChI Key

AOGMKYXUDSUVCY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)N4CCCC5=CC=CC=C54

Origin of Product

United States

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